REACTION_CXSMILES
|
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].C(O[CH2:11][CH2:12][CH2:13][CH2:14][Cl:15])(=O)C.[ClH:16]>O>[Cl:15][CH2:14][CH2:13][CH2:12][CH2:11][S:1]([Cl:16])(=[O:4])=[O:2] |f:0.1.2|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux the mixture for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to about one half the volume
|
Type
|
FILTRATION
|
Details
|
filter away the sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |